molecular formula C13H20N2O B13155901 2-tert-Butyl-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one

2-tert-Butyl-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one

Cat. No.: B13155901
M. Wt: 220.31 g/mol
InChI Key: MACBMNPXGKJXDP-UHFFFAOYSA-N
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Description

2-tert-Butyl-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a pyrrolo[1,2-a]pyrimidine core with tert-butyl and dimethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as tert-butylamine and dimethyl acetoacetate can be used, followed by cyclization with suitable reagents to form the desired pyrrolopyrimidine ring system .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrrolopyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or halides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

2-tert-Butyl-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-tert-Butyl-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-tert-Butyl-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one is unique due to its specific substitution pattern and the presence of both tert-butyl and dimethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

2-tert-butyl-7,7-dimethyl-6,8-dihydropyrrolo[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C13H20N2O/c1-12(2,3)9-6-11(16)15-8-13(4,5)7-10(15)14-9/h6H,7-8H2,1-5H3

InChI Key

MACBMNPXGKJXDP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=NC(=CC(=O)N2C1)C(C)(C)C)C

Origin of Product

United States

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